4-(Carboxymethyl)-2-fluorobenzeneboronic acid
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Overview
Description
4-(Carboxymethyl)-2-fluorobenzeneboronic acid is a specialized organic compound characterized by the presence of a carboxymethyl group (-CH2-COOH) and a fluorine atom on a benzene ring, which is further substituted with a boronic acid group (-B(OH)2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Carboxymethyl)-2-fluorobenzeneboronic acid typically involves the following steps:
Bromination: Starting with 2-fluorobenzoic acid, bromination is performed to introduce a bromine atom at the 4-position.
Carboxymethylation: The brominated compound undergoes carboxymethylation using chloroacetic acid in the presence of a base such as sodium hydroxide.
Boronic Acid Formation: The carboxymethylated product is then converted to the boronic acid derivative through a reaction with a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(Carboxymethyl)-2-fluorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Hydroxymethyl Derivatives: Resulting from reduction reactions.
Substituted Fluorobenzenes: Produced through nucleophilic substitution.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various boronic acid derivatives, which are important intermediates in organic synthesis. Biology: It serves as a reagent in biochemical assays, particularly in the detection of saccharides and glycoproteins. Medicine: Its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and anticancer agents. Industry: It is utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 4-(Carboxymethyl)-2-fluorobenzeneboronic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a boronic acid receptor, forming reversible covalent bonds with diols and other functional groups on saccharides. In medicinal chemistry, its derivatives may inhibit enzymes by binding to their active sites, disrupting their function.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with boronic acid derivatives.
Pathways: Biological pathways involving saccharides and glycoproteins.
Comparison with Similar Compounds
4-(Carboxymethyl)phenylboronic Acid: Lacks the fluorine atom.
2-Fluorobenzoic Acid: Does not contain the boronic acid group.
Boronic Acid Derivatives: Various other boronic acids with different substituents.
Uniqueness: 4-(Carboxymethyl)-2-fluorobenzeneboronic acid is unique due to the combination of the carboxymethyl group and the fluorine atom, which impart distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-borono-3-fluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c10-7-3-5(4-8(11)12)1-2-6(7)9(13)14/h1-3,13-14H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFARHZEGKNRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC(=O)O)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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